![molecular formula C13H9Cl2N3O2S B1523358 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 934524-10-4](/img/structure/B1523358.png)
2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
概览
描述
2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 342.2 . This compound is a key intermediate when preparing active pharmaceutical ingredients .
Synthesis Analysis
The synthesis of this compound involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique .Molecular Structure Analysis
The molecular structure of 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The InChI Code is 1S/C13H9Cl2N3O2S/c1-8-2-4-9 (5-3-8)21 (19,20)18-7-6-10-11 (14)16-13 (15)17-12 (10)18/h2-7H,1H3 .Physical And Chemical Properties Analysis
The physical form of 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is solid . It should be stored in an inert atmosphere at 2-8°C .科研应用
Synthesis of Nucleosides and Analogs
- Research has demonstrated the synthesis of various 4-substituted pyrrolo[2,3-d]pyrimidine 2′, 3′-dideoxyribofuranosides, including derivatives from 4-chloro-7-(2,3-dideoxy-β-D-glycero-pentofuranosyl)-7H-pyrrolo [2,3-d]pyrimidine, for potential pharmaceutical applications (Seela, Muth, & Bindig, 1988).
Chemical Transformations and Synthesis
- Studies have shown the selective N-7 glycosylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, leading to the synthesis of β-anomer derivatives, which could serve as intermediates for various pharmaceutical compounds (Seela & Driler, 1984).
- The compound's nucleophilic displacement properties have been explored for creating pyrrolo[2,3-d]pyrimidine derivatives (Seela, Peng, Eickmeier, & Reuter, 2006).
Optical and Fluorescent Properties
- Pyrrolo[2,3-d]pyrimidines have been synthesized to study their optical properties, demonstrating the potential for developing chromophores with tunable energy levels, beneficial in materials science and optoelectronics (Bucevičius et al., 2015).
Large-scale Synthesis and Pharmaceutical Potential
- A short and efficient synthesis method for pyrrolo[2,3-d]pyrimidines has been developed, presenting a more ecological and economical process, with potential implications in the pharmaceutical industry (Fischer & Misun, 2001).
Antiviral Activity
- Certain 4-substituted and 2,4-disubstituted pyrrolo[2,3-d]pyrimidines have been synthesized and tested for their antiviral activity, showing potential as therapeutic agents against various viruses (Saxena et al., 1988).
Interaction with Other Chemical Compounds
- The interaction of pyrrolo[2,3-d]pyrimidines with other chemicals, such as glycine esters, has been studied, leading to the synthesis of biologically active compounds with potential pharmaceutical applications (Zinchenko et al., 2018).
Synthesis of Nucleoside Antibiotics
- Research on the synthesis of pyrrolo[2,3-d]pyrimidine nucleosides related to antibiotics has been conducted, contributing to the development of new antibacterial and antiviral compounds (Hinshaw et al., 1969).
Safety And Hazards
性质
IUPAC Name |
2,4-dichloro-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-6-10-11(14)16-13(15)17-12(10)18/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDGVNQSPAWHTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=C(N=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30705152 | |
| Record name | 2,4-Dichloro-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30705152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
934524-10-4 | |
| Record name | 2,4-Dichloro-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30705152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44TZH2Y76U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

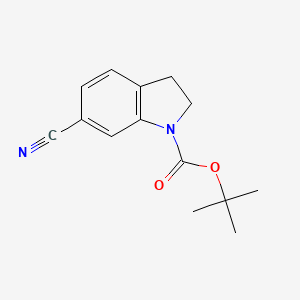
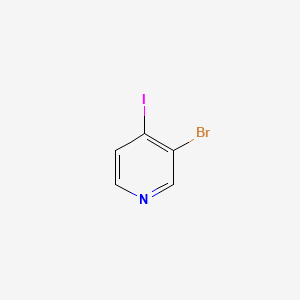
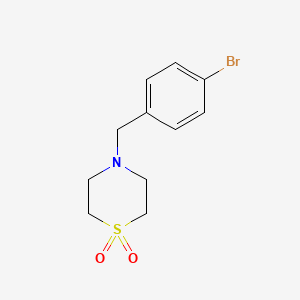
![4-Azido-[1,2,3,4]tetrazolo[1,5-a]quinoxaline](/img/structure/B1523278.png)
![5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1523280.png)
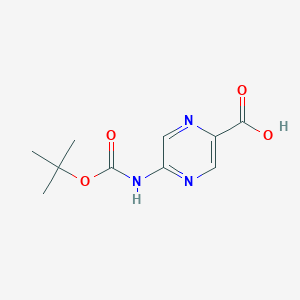
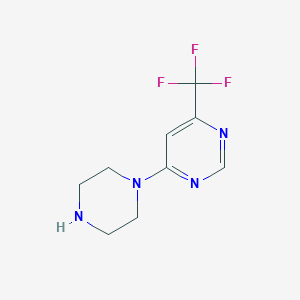
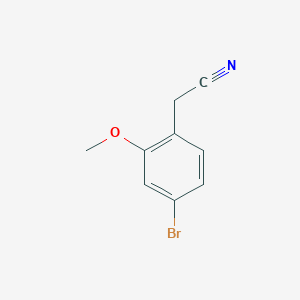
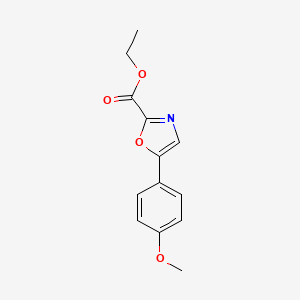
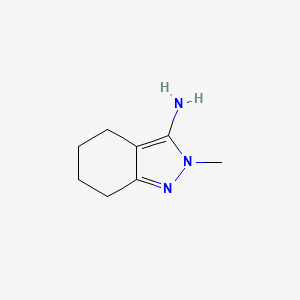
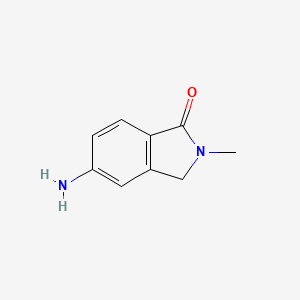
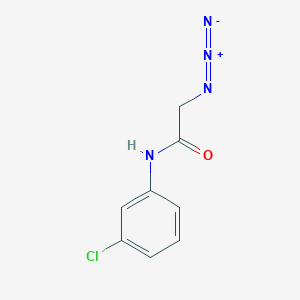
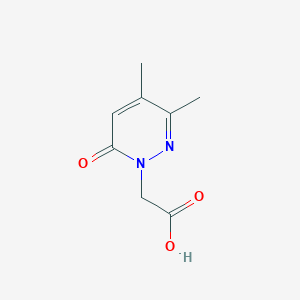
![Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate](/img/structure/B1523297.png)